molecular formula C9H6ClNO5 B159614 Methyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS No. 1955-04-0

Methyl 3-(chlorocarbonyl)-5-nitrobenzoate

Cat. No. B159614
Key on ui cas rn: 1955-04-0
M. Wt: 243.6 g/mol
InChI Key: DQTOZIJNMYYCJE-UHFFFAOYSA-N
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Patent
US05232920

Procedure details

Heat 3-methoxycarbonyl-5-nitrobenzoic acid (2.0 g=8.9 mmol) with SOCl2 (2.1 g=18 mmol) in toluene at reflux 1 hr. Concentrate to obtain 3-methoxycarbonyl-5-nitrobenzoyl chloride, m.p. 66°-8° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8](O)=[O:9])=[O:4].O=S(Cl)[Cl:19]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([Cl:19])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
2.1 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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